Tobramycin

Description

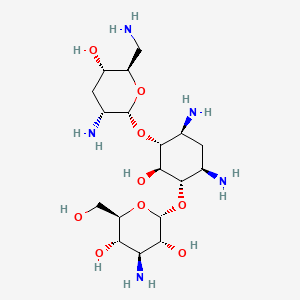

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVFBUXFDBBNBW-PBSUHMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49842-07-1 (Sulfate) | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023680 | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder, Crystals | |

CAS No. |

32986-56-4 | |

| Record name | Tobramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32986-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tobramycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tobramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOBRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tobramycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobramycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome. It delves into the specific binding sites, the consequential inhibition of protein synthesis, and the induction of mRNA misreading. Furthermore, this guide details the experimental protocols employed to elucidate these mechanisms and presents quantitative data on this compound's binding affinity and antibacterial activity. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this critical antibiotic's mode of action.

Introduction

This compound is an aminoglycoside antibiotic derived from Streptomyces tenebrarius.[1] It is widely used in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its efficacy stems from its ability to disrupt protein synthesis in bacteria, a fundamental process for their survival and proliferation.[3] Understanding the precise mechanism of action at the molecular level is crucial for optimizing its clinical use, combating the rise of antibiotic resistance, and developing novel antimicrobial agents. This guide aims to provide a detailed technical overview of this compound's interaction with the bacterial ribosome for professionals in the fields of microbiology, biochemistry, and drug development.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound's primary target is the bacterial 70S ribosome, a complex ribonucleoprotein machine composed of a small (30S) and a large (50S) subunit.[1][3] By binding to the ribosome, this compound interferes with multiple stages of protein synthesis, ultimately leading to bacterial cell death.[3]

Primary Binding Site: The A-Site of the 16S rRNA

The principal binding site for this compound is located on the 30S ribosomal subunit, specifically within the aminoacyl-tRNA acceptor site (A-site) of the 16S ribosomal RNA (rRNA).[3][4] This interaction is highly specific and is critical for the antibiotic's inhibitory effects. The binding of this compound to the A-site induces a conformational change in the rRNA, which has two major consequences:

-

Inhibition of Translation Initiation: this compound can interfere with the formation of the 70S initiation complex, a crucial first step in protein synthesis.[5]

-

Induction of mRNA Misreading: The conformational change caused by this compound binding disrupts the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] This results in the synthesis of non-functional or toxic proteins, which can disrupt various cellular processes.[3]

Secondary Binding Site: Helix 69 of the 23S rRNA

In addition to its primary target on the 30S subunit, this compound has been shown to interact with a secondary site on the 50S subunit, specifically helix 69 (H69) of the 23S rRNA.[6][7] This interaction is implicated in the inhibition of ribosomal translocation and recycling, further disrupting the protein synthesis cycle.[8]

The following diagram illustrates the core mechanism of this compound's action on the bacterial ribosome:

References

- 1. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

Tobramycin's Molecular Embrace: An In-depth Technical Guide to its Binding Sites on the 30S and 50S Ribosomal Subunits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, a potent aminoglycoside antibiotic, has long been a cornerstone in the treatment of severe Gram-negative bacterial infections. Its bactericidal activity stems from its ability to disrupt protein synthesis by targeting the bacterial ribosome. This guide provides a comprehensive technical overview of the molecular interactions between this compound and its primary binding sites on both the 30S and 50S ribosomal subunits. Understanding these interactions at a granular level is paramount for the rational design of novel aminoglycosides that can overcome existing resistance mechanisms and for the development of next-generation therapeutics.

This compound Binding Sites: A Tale of Two Subunits

This compound's primary mechanism of action involves binding to the bacterial ribosome, a complex molecular machine responsible for protein synthesis. This interaction occurs at specific sites on both the small (30S) and large (50S) ribosomal subunits, leading to a cascade of events that ultimately prove fatal for the bacterium.

The Primary Target: The 30S Subunit's Decoding A-Site

The principal binding site for this compound is located on the 30S ribosomal subunit, specifically within the aminoacyl-tRNA acceptor site (A-site) of the 16S rRNA. This region is critical for the accurate decoding of the messenger RNA (mRNA) template. This compound's binding to this site induces conformational changes that lead to misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This production of aberrant proteins disrupts essential cellular functions and contributes to bacterial cell death.

Structural studies have revealed that this compound, a 4,6-disubstituted 2-deoxystreptamine (DOS) aminoglycoside, interacts with helix 44 (h44) of the 16S rRNA. Key nucleotide residues involved in this interaction include A1408, A1492, and A1493. The binding of this compound stabilizes a "flipped-out" conformation of adenines A1492 and A1493, mimicking the conformational change that occurs during cognate codon-anticodon pairing. This stabilization of the A-site in a "decoding-competent" state lowers the fidelity of translation.

A Secondary Checkpoint: The 50S Subunit's Helix 69

In addition to its primary target on the 30S subunit, this compound also exhibits a secondary binding site on the 50S ribosomal subunit. This site is located in helix 69 (H69) of the 23S rRNA, a crucial component of the intersubunit bridge B2a, which connects the 50S and 30S subunits. The binding of this compound to H69 is thought to interfere with the process of ribosome recycling, where the 70S ribosome is dissociated into its 30S and 50S subunits after a round of translation. By stabilizing the intersubunit interaction, this compound traps ribosomes in an inactive state, further inhibiting protein synthesis.

Quantitative Analysis of this compound-Ribosome Interactions

The affinity of this compound for its ribosomal binding sites has been quantified through various biophysical techniques. The following tables summarize key quantitative data, providing a comparative overview of this compound's binding characteristics.

| Target | Organism/Component | Method | Parameter | Value | Reference(s) |

| 50S Subunit | E. coli H69 rRNA hairpin (unmodified) | UV-monitored thermal denaturation | Kd | 0.2 ± 0.2 µM | [1] |

| 30S Subunit | E. coli 16S rRNA A-site model | Mass Spectrometry | Kd | ≈1.5–3 µM | [2] |

| 30S Subunit | E. coli Ribosomes (Wild-Type) | Toeprinting Assay | IC50 (Translocation Inhibition) | 16 µM | [3] |

| 30S Subunit | E. coli Ribosomes (A1408G mutant) | Toeprinting Assay | IC50 (Translocation Inhibition) | 700 µM | [3] |

Experimental Protocols

The elucidation of this compound's binding sites and the quantification of its interactions with the ribosome have been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for some of the key experiments cited.

X-ray Crystallography of this compound-Ribosome/rRNA Complexes

X-ray crystallography provides high-resolution structural information about the interaction between this compound and its ribosomal targets.

1. Ribosome/rRNA Oligonucleotide Preparation:

-

For whole ribosomes: 70S ribosomes are purified from bacterial cultures (e.g., Escherichia coli or Thermus thermophilus) through a series of ultracentrifugation and sucrose gradient steps.

-

For rRNA oligonucleotides: RNA oligonucleotides corresponding to the binding site (e.g., the A-site of 16S rRNA) are chemically synthesized or produced by in vitro transcription.

2. Crystallization:

-

Purified ribosomes or rRNA oligonucleotides are mixed with this compound in a specific molar ratio.

-

The complex is then subjected to crystallization trials using vapor diffusion (hanging or sitting drop) methods. Crystallization screens with varying precipitants (e.g., polyethylene glycol), salts, and pH are used to identify optimal crystallization conditions. For example, crystals of an A-site oligonucleotide complexed with this compound have been obtained using 2-methyl-2,4-pentanediol (MPD) as a precipitant.

3. Data Collection:

-

The obtained crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

4. Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using molecular replacement, using a known ribosome or RNA structure as a search model.

-

The initial model is refined against the experimental data, and the this compound molecule is built into the electron density map. The final structure is validated for its geometric and stereochemical quality.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Tobramycin Complexes

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.

1. Sample Preparation and Vitrification:

-

Purified 70S ribosomes are incubated with an excess of this compound to ensure binding.

-

A small volume (typically 3-4 µL) of the ribosome-tobramycin complex solution is applied to a cryo-EM grid (e.g., a copper grid with a holey carbon film).

-

The grid is blotted to create a thin film of the solution and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure.

2. Data Collection:

-

The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage.

-

A large number of images (micrographs) of the frozen-hydrated particles are collected at different tilt angles using a direct electron detector.

3. Image Processing and 3D Reconstruction:

-

The collected micrographs are pre-processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF).

-

Individual ribosome particles are computationally picked from the micrographs.

-

The particles are then subjected to 2D and 3D classification to sort them into structurally homogeneous groups.

-

A high-resolution 3D reconstruction of the ribosome-tobramycin complex is generated by averaging the classified particles.

4. Model Building and Refinement:

-

An atomic model of the ribosome and the bound this compound is built into the cryo-EM density map.

-

The model is refined to improve its fit to the map and to ensure correct stereochemistry.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

1. Sample Preparation:

-

Purified ribosomes or rRNA fragments are dialyzed into a suitable ITC buffer (e.g., a buffer containing potassium phosphate and magnesium chloride).

-

A stock solution of this compound is prepared in the same dialysis buffer to minimize heats of dilution.

2. ITC Experiment:

-

The ribosomal sample is loaded into the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.

-

A series of small injections of the this compound solution are made into the sample cell while the heat change upon binding is measured.

-

A control experiment is performed by injecting this compound into the buffer alone to account for the heat of dilution.

3. Data Analysis:

-

The raw ITC data (heat flow versus time) are integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change versus molar ratio of ligand to macromolecule) is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to determine the Kd, ΔH, and stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Toeprinting Assay

This primer extension inhibition assay is used to map the position of the ribosome on an mRNA and to assess the effect of antibiotics on translation elongation and translocation.

1. In Vitro Translation System:

-

An in vitro translation system is set up using purified ribosomes, tRNAs, amino acids, and translation factors.

-

A specific mRNA template containing a known sequence is added to the system.

2. Primer Extension Inhibition:

-

A radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected ribosome stall site is annealed to the mRNA.

-

Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand until it is blocked by the stalled ribosome.

-

The reaction is performed in the presence and absence of this compound at various concentrations.

3. Analysis of cDNA Products:

-

The cDNA products are separated by size on a denaturing polyacrylamide gel.

-

The positions of the "toeprints" (the stalled reverse transcriptase products) are visualized by autoradiography or fluorescence imaging.

-

A decrease in the intensity of the full-length cDNA product and the appearance of shorter toeprint bands in the presence of this compound indicate that the antibiotic is inhibiting ribosome movement. The IC50 for this inhibition can be determined by titrating the concentration of this compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.

Conclusion

The dual-site binding of this compound to both the 30S and 50S ribosomal subunits underscores the multifaceted mechanism by which this antibiotic exerts its potent bactericidal effects. The primary interaction at the 30S A-site directly compromises the fidelity of protein synthesis, while the secondary binding at the 50S H69 impedes the essential process of ribosome recycling. A thorough understanding of these binding interactions, supported by quantitative data and detailed experimental methodologies, is crucial for the ongoing efforts in antibiotic drug discovery. This knowledge provides a solid foundation for the design of novel aminoglycoside derivatives with enhanced efficacy and the ability to circumvent common resistance mechanisms, ultimately contributing to the fight against antibiotic-resistant bacteria.

References

- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 2. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of a complex between the aminoglycoside this compound and an oligonucleotide containing the ribosomal decoding a site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tobramycin in the Inhibition of Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius, is a potent bactericidal agent widely employed against a range of pathogenic bacteria, particularly Gram-negative species.[1] Its clinical efficacy is rooted in its ability to disrupt the intricate process of bacterial protein synthesis, a fundamental pathway for bacterial viability and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action on bacterial ribosomes, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Core Mechanism of Action: Targeting the Ribosome

This compound exerts its bactericidal effects by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[2] The primary target of this compound is the 30S ribosomal subunit, a key player in the initiation and decoding phases of protein synthesis.[1][2]

Binding to the 30S Ribosomal Subunit

This compound, a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, binds with high affinity to the A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit.[1][3] This binding site is located in helix 44 (h44) of the 16S rRNA.[3] Structural studies, including X-ray crystallography, have revealed that this compound's three aminosugar rings interact with the deep-groove atoms of the A-site, either directly or via water molecules.[4] This interaction stabilizes a bulged-out conformation of two critical adenine residues, A1492 and A1493.[4]

The binding of this compound to the 30S subunit's A-site has several profound consequences for protein synthesis:

-

Interference with Initiation Complex Formation: this compound's presence at the A-site can disrupt the proper formation of the initiation complex, which is the crucial first step in protein synthesis where the mRNA and the initiator tRNA assemble with the 30S subunit.[2][5]

-

Induction of mRNA Misreading: A primary consequence of this compound binding is the misreading of the mRNA codon at the A-site.[2][5] By stabilizing the flipped-out conformation of A1492 and A1493, this compound mimics the conformational changes that normally occur upon correct codon-anticodon pairing. This lowers the fidelity of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6] The synthesis of these aberrant, non-functional, or even toxic proteins disrupts cellular processes and contributes to bacterial cell death.[2]

-

Inhibition of Translocation: this compound also inhibits the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[6][7] This inhibition is thought to be a result of the stabilization of the aminoacyl-tRNA in the A-site, making it difficult for the ribosome to move the tRNA to the P-site.[8]

Secondary Binding Site and Inhibition of Ribosome Recycling

Recent evidence suggests a secondary binding site for some aminoglycosides, including this compound, in helix 69 (H69) of the 23S rRNA within the 50S ribosomal subunit.[3][6] Binding at this site is implicated in the inhibition of ribosome recycling, the process where the ribosome is disassembled from the mRNA after protein synthesis termination, allowing the ribosomal subunits to be reused.[6] By interfering with this crucial step, this compound can further reduce the pool of available ribosomes for new rounds of protein synthesis.

Quantitative Data on this compound's Efficacy

The potency of this compound's inhibitory effects can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50).

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for this compound vary depending on the bacterial species and strain.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 1 | 8 | [9] |

| Escherichia coli | ≤ 1.56 | - | [10] |

| Klebsiella spp. | ≤ 1.56 | - | [10] |

| Enterobacter spp. | ≤ 1.56 | - | [10] |

| Staphylococcus aureus | ≤ 0.20 | - | [10] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Inhibition of Ribosomal Translocation (IC50)

The concentration of this compound required to inhibit 50% of ribosomal translocation activity (IC50) has been determined in vitro.

| Ribosome Type | IC50 (µM) | Reference |

| Wild-type E. coli | 16 | [8] |

| A1408G mutant E. coli | 700 | [8] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase.

-

Sterile 96-well microtiter plates.

-

This compound stock solution.

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Prepare this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.

-

Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL. Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

In Vitro Translation Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract).

-

mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Amino acid mixture (containing a radiolabeled or fluorescently labeled amino acid).

-

This compound solutions at various concentrations.

-

Reaction buffer and energy source (ATP, GTP).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, and amino acid mixture.

-

Add this compound: Add different concentrations of this compound to the reaction tubes. Include a no-tobramycin control.

-

Initiate Translation: Start the reaction by adding the mRNA template.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure Protein Synthesis: Stop the reaction and measure the amount of newly synthesized protein. If a radiolabeled amino acid was used, this can be done by precipitating the proteins and measuring the incorporated radioactivity using a scintillation counter. If a fluorescently labeled amino acid or a reporter enzyme was used, measure the fluorescence or enzymatic activity.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.

Toeprinting Assay for Translocation Inhibition

This assay is used to map the position of the ribosome on an mRNA molecule and can be adapted to measure the inhibition of translocation by antibiotics like this compound.

Materials:

-

Purified 70S ribosomes.

-

Specific mRNA template.

-

Deacylated tRNA.

-

Elongation Factor G (EF-G) and GTP.

-

This compound solutions at various concentrations.

-

A DNA primer that is complementary to a region downstream of the ribosome binding site on the mRNA.

-

Reverse transcriptase and dNTPs (one of which is radiolabeled).

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

-

Formation of the Initiation Complex: Incubate the 70S ribosomes, mRNA, and deacylated tRNA to form a stable initiation complex with the ribosome positioned at the start codon.

-

Addition of this compound and Translocation Factors: Add varying concentrations of this compound to the reaction mixtures. Then, add EF-G and GTP to induce translocation.

-

Primer Extension: Add the radiolabeled primer, reverse transcriptase, and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template until it is blocked by the ribosome.

-

Gel Electrophoresis: Denature the samples and run them on a sequencing polyacrylamide gel.

-

Analysis: The length of the cDNA products (the "toeprints") indicates the position of the ribosome on the mRNA. In the absence of an inhibitor, the addition of EF-G and GTP will cause the ribosome to translocate, resulting in a shift in the toeprint. The extent to which this compound prevents this shift is a measure of its translocation-inhibitory activity. The IC50 for translocation inhibition can be determined by quantifying the band intensities at different this compound concentrations.[8]

Ribosome Profiling

Ribosome profiling is a high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment, allowing for a genome-wide analysis of translation and the effects of antibiotics.

Materials:

-

Bacterial culture treated with this compound.

-

Lysis buffer.

-

RNase I.

-

Sucrose gradients for ribosome fractionation.

-

RNA purification kits.

-

Library preparation kit for next-generation sequencing.

-

Next-generation sequencer.

Procedure:

-

Cell Lysis and Ribosome Isolation: Treat the bacterial culture with this compound for a defined period. Lyse the cells under conditions that preserve ribosome-mRNA complexes. Isolate the ribosomes by ultracentrifugation through a sucrose cushion.

-

Nuclease Digestion: Treat the ribosome-mRNA complexes with RNase I to digest the mRNA that is not protected by the ribosome. This leaves behind "ribosome footprints," which are the mRNA fragments bound within the ribosome.

-

Monosome Purification: Separate the 70S monosomes (ribosomes with their protected mRNA fragments) from polysomes and ribosomal subunits using sucrose gradient centrifugation.

-

Footprint Extraction and Library Preparation: Extract the RNA from the purified monosomes. The ribosome footprints (typically 20-30 nucleotides in length) are then size-selected and converted into a cDNA library for high-throughput sequencing.

-

Sequencing and Data Analysis: Sequence the cDNA library. The resulting reads are mapped back to the bacterial genome to determine the precise location and density of ribosomes on each mRNA. This data can reveal codon-specific pausing and the overall impact of this compound on translation elongation across the entire transcriptome.

Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These techniques are used to determine the high-resolution three-dimensional structure of the ribosome in complex with this compound, providing detailed insights into the molecular interactions.

Procedure (General Overview):

-

Sample Preparation: Purify high concentrations of bacterial ribosomes. Form the ribosome-tobramycin complex by incubating the ribosomes with an excess of this compound.

-

Crystallization (for X-ray Crystallography): Grow crystals of the ribosome-tobramycin complex. This is a challenging step due to the size and flexibility of the ribosome.

-

Vitrification (for Cryo-EM): Rapidly freeze a thin layer of the ribosome-tobramycin complex solution to embed the particles in a layer of vitreous (non-crystalline) ice.

-

Data Collection:

-

X-ray Crystallography: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Cryo-EM: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting thousands of images of individual ribosome particles in different orientations.

-

-

Structure Determination:

-

X-ray Crystallography: Process the diffraction data to calculate an electron density map, into which the atomic model of the ribosome and this compound is built and refined.

-

Cryo-EM: Computationally combine the 2D images of the ribosome particles to reconstruct a 3D electron density map. Build and refine the atomic model into this map.

-

Visualizing the Molecular Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Figure 1: this compound's mechanism of action, from cell entry to bacterial death.

Figure 2: Experimental workflow for ribosome profiling with this compound treatment.

Figure 3: Workflow for the toeprinting assay to measure translocation inhibition.

Conclusion

This compound's potent bactericidal activity is a direct result of its multifaceted inhibition of bacterial protein synthesis. By primarily targeting the 30S ribosomal subunit's A-site, it induces mRNA misreading and halts translocation, leading to the production of non-functional proteins and a depletion of essential cellular proteins. A secondary interaction with the 50S subunit may further disrupt ribosome recycling. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of new aminoglycoside derivatives that can overcome resistance and for the continued effective use of this compound in clinical settings. The quantitative data and visual models provided herein serve as a comprehensive resource for researchers and professionals dedicated to the study and development of antimicrobial agents.

References

- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. biorxiv.org [biorxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Rapid structural analysis of bacterial ribosomes in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]

- 9. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tobramycin's Disruption of Gram-Negative Bacterial Cell Membrane Integrity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tobramycin, a potent aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. While its primary mechanism of action is the inhibition of protein synthesis via binding to the 30S ribosomal subunit, its efficacy is critically dependent on its ability to breach the formidable multi-layered cell envelope of these pathogens.[1][2] This technical guide provides an in-depth examination of the mechanisms by which this compound compromises the integrity of both the outer and inner membranes of gram-negative bacteria. It details the key molecular interactions, summarizes quantitative effects, and presents standardized experimental protocols used to measure these disruptive effects. This document serves as a comprehensive resource for researchers investigating antimicrobial mechanisms and for professionals in drug development seeking to overcome bacterial resistance.

The Gram-Negative Cell Envelope: A Formidable Barrier

The cell envelope of gram-negative bacteria is a complex, multi-layered structure that serves as a highly selective barrier. It consists of an outer membrane (OM), a thin peptidoglycan layer within the periplasmic space, and an inner, cytoplasmic membrane (IM). The OM is a unique asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet composed primarily of lipopolysaccharide (LPS). This LPS layer is rich in negatively charged phosphate groups, which are cross-linked and stabilized by divalent cations like Mg²⁺ and Ca²⁺. This arrangement creates a strong barrier that is intrinsically impermeable to many antibiotics, including hydrophobic and large hydrophilic molecules.[3][4] For an antibiotic like this compound to reach its intracellular target, it must first overcome this robust defense system.

This compound's Mechanism of Membrane Disruption: A Multi-Step Process

This compound's action against the cell membrane is not a secondary effect but a crucial prerequisite for its bactericidal activity. The process can be described as a multi-step assault involving initial electrostatic interactions, membrane destabilization, and energy-dependent transport, ultimately leading to catastrophic loss of integrity.[3][5]

Step 1: Outer Membrane Destabilization and Self-Promoted Uptake

As a polycationic molecule at physiological pH, this compound is electrostatically attracted to the anionic surface of the gram-negative outer membrane.[1][6] It competitively displaces the stabilizing divalent cations from the core region of the LPS molecules. This displacement disrupts the lateral packing of LPS, creating transient pores and localized disorganization in the outer membrane. This initial breach increases the membrane's permeability, allowing more this compound molecules to penetrate the OM in a process known as "self-promoted uptake."[5]

Step 2: Inner Membrane Permeabilization and Energy-Dependent Transport

Once across the OM, this compound traverses the periplasmic space. Its subsequent transport across the inner cytoplasmic membrane is an active, energy-dependent process that relies on the proton-motive force.[2][3] This transport further disrupts the inner membrane, leading to a loss of membrane potential (depolarization) and increased permeability.

Step 3: Compounded Damage from Mistranslated Proteins

Upon entering the cytoplasm, this compound binds to the 30S ribosomal subunit, causing misreading of mRNA and the synthesis of aberrant, non-functional proteins.[1][3] Some of these mistranslated proteins are inserted into the cell membrane, further compromising its structural and functional integrity. This feedback loop of membrane damage and production of faulty proteins culminates in the leakage of essential intracellular components, such as ATP and ions, and ultimately leads to cell death.[3][7]

Quantitative Analysis of Membrane Disruption

The disruptive effects of this compound can be quantified by measuring various parameters at different antibiotic concentrations. The table below summarizes typical concentration ranges and their observed effects on gram-negative bacteria, such as Pseudomonas aeruginosa.

| Parameter Measured | This compound Concentration Range | Observed Effect on Gram-Negative Bacteria | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Variable (typically 0.5 - 16 µg/mL) | Inhibition of visible bacterial growth. Isolates with MIC ≥16 µg/mL are often considered resistant. | [8] |

| Biofilm Induction | 0.2 - 0.3 µg/mL | For many clinical isolates, sub-inhibitory concentrations induce biofilm formation, a potential defense mechanism. | [8] |

| Outer Membrane Permeabilization | 1 - 40 µg/mL | Dose-dependent increase in the uptake of hydrophobic probes like NPN, indicating OM integrity loss. | [5] |

| Inner Membrane Depolarization | MIC and supra-MIC levels | Loss of membrane potential, leading to the release of potential-sensitive dyes like DiSC3(5). | [9] |

| ATP Leakage | MIC and supra-MIC levels | Release of intracellular ATP into the extracellular medium, indicating significant membrane damage. | [7] |

Standardized Protocols for Assessing Membrane Integrity

A suite of well-established assays allows for the precise measurement of this compound's effects on different aspects of membrane integrity.

Outer Membrane Permeability: NPN Uptake Assay

This assay quantifies the permeabilization of the outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN). NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of a membrane. A compromised OM allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.[4][10]

Detailed Protocol:

-

Cell Preparation: Grow gram-negative bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation and wash once with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.[11] Resuspend the pellet in the same buffer to an OD₆₀₀ of 0.5.[11]

-

Assay Setup: In a 96-well black microplate, add the cell suspension. Add NPN to a final concentration of 10-20 µM.[11]

-

Measurement: Place the plate in a fluorometer set to an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[11]

-

Baseline Reading: Record the baseline fluorescence for several minutes to ensure a stable signal.

-

Treatment: Add varying concentrations of this compound to the wells.

-

Kinetic Reading: Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 10-20 minutes). A rapid increase in fluorescence indicates outer membrane permeabilization.[4]

Inner Membrane Permeability: ONPG Assay

This assay measures inner membrane integrity by monitoring the activity of cytoplasmic β-galactosidase. It utilizes a bacterial strain, such as E. coli ML-35, which constitutively expresses β-galactosidase but lacks the lactose permease (LacY) required to transport the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) across the inner membrane.[12][13] When the inner membrane is damaged by an agent like this compound, ONPG can enter the cytoplasm and is hydrolyzed by β-galactosidase into galactose and the yellow-colored o-nitrophenol, which can be quantified spectrophotometrically at 420 nm.[14][15]

Detailed Protocol:

-

Cell Preparation: Grow E. coli ML-35 to mid-log phase. Centrifuge the cells and resuspend them in 10 mM sodium phosphate buffer (pH 7.5) containing 100 mM NaCl to an OD₆₀₀ of approximately 0.5.[12]

-

Assay Setup: In a 96-well plate or spectrophotometer cuvettes, add the cell suspension.

-

Treatment and Substrate Addition: Add the desired concentration of this compound, immediately followed by ONPG solution to a final concentration of 1.5 mM.[12]

-

Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Kinetic Reading: Measure the absorbance at 405-420 nm at regular intervals. The rate of increase in absorbance is directly proportional to the rate of inner membrane permeabilization.[12]

Membrane Potential: DiSC₃(5) Assay

This assay assesses membrane depolarization using the fluorescent, lipophilic cationic dye DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide). This dye accumulates in bacteria with an active, negative-inside membrane potential, leading to self-quenching of its fluorescence. When the inner membrane is permeabilized by this compound, the membrane potential collapses, causing the dye to be released from the cells into the medium. This de-quenching results in a quantifiable increase in fluorescence.[9][16]

Detailed Protocol:

-

Cell Preparation: Prepare a washed cell suspension in 5 mM HEPES buffer (pH 7.2) with 5 mM glucose as described previously.[16]

-

Dye Loading: Incubate the cells with 1-2 µM DiSC₃(5) for approximately 1 hour with shaking to allow for dye uptake and fluorescence quenching.[9][16]

-

Potassium Equilibration: Add KCl to a final concentration of 100 mM to balance the K⁺ gradient across the membrane.[16]

-

Assay Setup: Transfer the dye-loaded cell suspension to a 96-well plate.

-

Measurement: Place the plate in a fluorometer (Excitation: ~622 nm, Emission: ~670 nm).[16] Record a stable baseline.

-

Treatment: Add this compound. An increase in fluorescence indicates membrane depolarization.

Cellular Component Leakage: Extracellular ATP Assay

The release of intracellular ATP is a definitive indicator of severe membrane damage. The concentration of extracellular ATP (eATP) can be accurately measured using a luciferase/luciferin bioluminescence assay. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.[7]

Detailed Protocol:

-

Cell Preparation: Prepare a washed cell suspension in a suitable buffer (e.g., HEPES or potassium phosphate buffer).[17]

-

Treatment: Incubate the bacterial suspension with various concentrations of this compound for a defined period.

-

Sample Collection: Centrifuge the samples to pellet the bacteria. Carefully collect the supernatant, which contains the eATP.

-

Luminescence Assay: Use a commercial ATP determination kit. In a luminometer-compatible plate, mix the supernatant with the luciferase/luciferin reagent.

-

Measurement: Immediately measure the bioluminescence. The light output (in Relative Light Units, RLU) can be converted to an absolute ATP concentration using an ATP standard curve.[7]

Conclusion and Implications for Drug Development

This compound's interaction with the gram-negative cell envelope is a sophisticated, multi-step process that is essential for its bactericidal action. It disrupts both the outer and inner membranes through a combination of electrostatic interactions, competitive displacement of stabilizing cations, and interference with the cell's energy state and protein synthesis machinery.[3][5] A thorough understanding of these membrane-disrupting mechanisms, facilitated by the quantitative assays detailed in this guide, is paramount for several reasons:

-

Understanding Resistance: Alterations in LPS structure or membrane composition are known mechanisms of aminoglycoside resistance. These assays can quantify the impact of such changes on drug uptake.

-

Developing Synergistic Therapies: The "self-promoted uptake" mechanism highlights the potential for combining this compound with other agents. For instance, efflux pump inhibitors conjugated to a this compound vector have shown enhanced efficacy, as the this compound moiety facilitates their entry across the outer membrane.[18]

-

Designing Novel Antibiotics: By elucidating the precise molecular interactions that lead to membrane disruption, researchers can design new molecules or modify existing ones to be more effective permeabilizers, thereby overcoming intrinsic bacterial defenses.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploratory Study of the Prevalence and Clinical Significance of this compound-Mediated Biofilm Induction in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

- 13. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbenotes.com [microbenotes.com]

- 15. Item - ONPG assays. - Public Library of Science - Figshare [plos.figshare.com]

- 16. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A this compound Vector Enhances Synergy and Efficacy of Efflux Pump Inhibitors against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The discovery and origin of Tobramycin from Streptomyces tenebrarius

An In-depth Exploration of the Origin, Biosynthesis, and Production of a Clinically Significant Aminoglycoside from Streptomyces tenebrarius

Abstract

Tobramycin, a potent aminoglycoside antibiotic with significant activity against Gram-negative bacteria, has been a cornerstone in the treatment of severe infections for decades. This technical guide provides a comprehensive overview of the discovery of this compound from its natural source, Streptomyces tenebrarius (now reclassified as Streptoalloteichus tenebrarius), and delves into the intricate details of its biosynthesis. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental protocols for isolation and characterization, quantitative data on production, and a visual representation of the underlying biochemical pathways and experimental workflows.

Discovery and Origin

This compound was first identified as a component of the nebramycin complex, a mixture of related aminoglycoside antibiotics.

The Producing Organism: Streptomyces tenebrarius

The microorganism responsible for producing the nebramycin complex was first described in 1967 by C.E. Higgins and R.E. Kastner.[1] This soil-dwelling actinomycete was named Streptomyces tenebrarius. Subsequent phylogenetic analysis based on 16S rRNA gene sequencing led to its reclassification into the genus Streptoalloteichus, and it is now formally known as Streptoalloteichus tenebrarius.[2][3]

The Nebramycin Complex

The initial research led to the isolation of a complex of at least eight antibiotic factors.[4] One of these factors, originally designated nebramycin factor 6, was later identified as this compound.[5] It is important to note that S. tenebrarius does not directly produce this compound in significant amounts during fermentation. Instead, it primarily synthesizes carbamoylthis compound , which is then converted to this compound through hydrolysis.[5][6]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with a common precursor, D-glucose-6-phosphate. The biosynthetic gene cluster for this compound has been isolated and characterized from S. tenebrarius ATCC 17920.[7][8] The pathway involves the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation and subsequent modifications.

A proposed pathway for carbamoylthis compound biosynthesis is illustrated below.[9][10][11]

Caption: Proposed biosynthetic pathway of this compound from D-Glucose-6-Phosphate.

Experimental Protocols

This section outlines the key experimental methodologies for the production, isolation, and characterization of this compound.

Fermentation of Streptoalloteichus tenebrarius

The production of carbamoylthis compound is achieved through submerged aerobic fermentation of S. tenebrarius.

-

Strain Maintenance: The producing strain, such as S. tenebrarius ATCC 17920, is maintained on a suitable agar medium.[8]

-

Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium and incubating for a specified period (e.g., 18 hours) to obtain a healthy mycelial suspension.[12]

-

Production Medium: Various production media have been developed to optimize the yield of the nebramycin complex. These media typically contain a carbon source (e.g., glucose, starch, dextrin), a nitrogen source, and essential minerals.[13][14]

-

Fermentation Conditions: The fermentation is carried out in a fermenter under controlled conditions of temperature, pH, and dissolved oxygen.[12] The fermentation course can last for several days (e.g., 4 days).[12]

Isolation and Purification of this compound

The downstream processing involves the extraction of carbamoylthis compound from the fermentation broth, its conversion to this compound, and subsequent purification.[6]

Caption: General experimental workflow for the production and purification of this compound.

-

Harvesting and Clarification: The fermentation broth is harvested, and the mycelium is separated by filtration or centrifugation.[6]

-

Alkaline Hydrolysis: The clarified broth containing carbamoylthis compound is subjected to alkaline hydrolysis, typically using ammonium hydroxide, to convert carbamoylthis compound to this compound.[6]

-

Ion-Exchange Chromatography: The hydrolyzed solution is then purified using cation-exchange chromatography to separate this compound from other components of the fermentation broth and hydrolysis byproducts.[6][15]

-

Crystallization: The fractions containing this compound are pooled, concentrated, and this compound is crystallized, often from an alcohol solution.[6]

-

Final Purification: Further purification steps, such as additional ion-exchange chromatography and crystallization, may be employed to achieve the desired purity of the final product.[6]

Characterization and Quantification

Several analytical techniques are employed to characterize and quantify this compound and its related substances.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of this compound. Due to the lack of a strong chromophore, derivatization with agents like 2,4-dinitrofluorobenzene is often employed for UV detection.[16][17]

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a sensitive and direct method for the detection of this compound and its impurities without the need for derivatization.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and characterization of this compound and other components of the nebramycin complex in fermentation broths.[19]

-

Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize the solid-state properties of this compound powders.[20]

Quantitative Data on this compound Production

Significant efforts have been made to improve the production of this compound through genetic engineering of S. tenebrarius. This has involved strategies such as blocking the biosynthesis of competing byproducts like apramycin and overexpressing the this compound biosynthetic gene cluster.

| Strain | Genetic Modification | Production Titer of Carbamoylthis compound (CTB) | Fold Increase vs. Precursor | Reference |

| S. tenebrarius ST316 | Disruption of aprK (apramycin biosynthesis) | Increased CTB production | Not specified | [21] |

| S. tenebrarius ST318 | Disruption of aprK and tobZ | Produces this compound directly | Not specified | [21] |

| S. tenebrarius Tt-49 | UV mutagenesis | 5869 u/ml | 1.8x vs. parent strain Ts-228 | [12] |

| S. tenebrarius 2444 ΔaprK_1-17L | Inactivation of aprK and introduction of an extra copy of the this compound BGC | Not specified | 3-4x vs. ΔaprK strain | [13] |

| Engineered S. tenebrarius | Combined overexpression of tobO and knockout of tobR | 3.76 g/L | 1.42x vs. starting strain | [22] |

Note: Direct comparison of titers can be challenging due to variations in fermentation conditions and analytical methods across different studies.

Conclusion

The discovery of this compound from Streptomyces tenebrarius marked a significant advancement in the fight against bacterial infections. Understanding its biosynthetic pathway has paved the way for metabolic engineering strategies to enhance its production. The methodologies outlined in this guide for fermentation, isolation, and characterization provide a foundation for further research and development in the field of aminoglycoside antibiotics. The continued exploration of the genetic and regulatory networks governing this compound biosynthesis holds the potential for even more efficient and sustainable production of this vital therapeutic agent.

References

- 1. Nebramycin, a new broad-spectrum antibiotic complex. II. Description of Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Classification of 'Streptomyces tenebrarius' Higgins and Kastner as Streptoalloteichus tenebrarius nom. rev., comb. nov., and emended description of the genus Streptoalloteichus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. US3691279A - Antibiotic nebramycin and preparation thereof - Google Patents [patents.google.com]

- 5. US4032404A - Fermentation process for producing apramycin and nebramycin factor V' - Google Patents [patents.google.com]

- 6. documents.thermofisher.cn [documents.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Network Analysis of Streptomyces tenebrarius, a Streptomyces Species with an Active Entner-Doudoroff Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. semanticscholar.org [semanticscholar.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. The nebramycin aminoglycoside profiles of Streptomyces tenebrarius and their characterization using an integrated liquid chromatography-electrospray ionization-tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Solid-state characterization of this compound powders for inhalation - DDL [ddl-conference.com]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. Improving the production of carbamoylthis compound by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

Tobramycin's spectrum of activity against Pseudomonas aeruginosa strains

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of tobramycin against Pseudomonas aeruginosa, a critical pathogen in opportunistic infections. The document synthesizes key data on susceptibility, outlines detailed experimental protocols for its assessment, and visualizes the underlying mechanisms of action and resistance.

Executive Summary

This compound, an aminoglycoside antibiotic, remains a potent agent against Pseudomonas aeruginosa. Its bactericidal action, achieved through the inhibition of protein synthesis, makes it a cornerstone in the treatment of various infections, particularly in patients with cystic fibrosis. This guide presents quantitative susceptibility data, delves into the standardized methodologies for evaluating its efficacy, and explores the molecular pathways of resistance that can diminish its clinical utility.

Quantitative Spectrum of Activity

The in vitro activity of this compound against P. aeruginosa is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for understanding its potency.

| Study Population | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Citation |

| Cystic Fibrosis Patients | 1,240 | 1 | 8 | 5.4 | [1][2] |

| Cystic Fibrosis Patients | 50 | 2 | 64 | Not Reported | [1] |

| Cystic Fibrosis Patients | 29 | 2 | 8 | Not Reported | [1] |

| Ocular Infections (Various Animals) | 16 | Not Reported | 32 | 25 | [3] |

| Canadian Clinical Isolates (2016-2021) | 1,649 | ≤0.5 | 2 | 6.4 (using 2022 CLSI breakpoints) | [4] |

| Canadian Clinical Isolates (2016-2021) | 1,649 | ≤0.5 | 2 | 15.2 (using 2023 CLSI breakpoints) | [4] |

Note: Susceptibility breakpoints for this compound against P. aeruginosa have been subject to revision by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI). In 2023, the CLSI lowered the this compound susceptibility breakpoint for P. aeruginosa from ≤4 µg/mL to ≤1 µg/mL.[4] This change significantly impacts the reported resistance rates and should be considered when interpreting susceptibility data. For inhaled this compound in cystic fibrosis patients, specific breakpoints have been proposed (susceptible, ≤64 µg/mL; resistant, ≥128 µg/mL) to account for the high concentrations achieved in the lungs.[5]

Experimental Protocols

Accurate determination of this compound's activity relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for common antimicrobial susceptibility testing (AST) methods.

Broth Microdilution

Broth microdilution is a standard laboratory method used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test organism is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits growth.

Detailed Protocol:

-

Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of aminoglycosides against P. aeruginosa and should be standardized.[6]

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of P. aeruginosa from a non-selective agar plate.

-

Suspend the colonies in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Plate Inoculation:

-

Using a multichannel pipette, inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation: Incubate the microtiter plates at 35 ± 2°C in ambient air for 16-20 hours. For isolates from cystic fibrosis patients, incubation may be extended to 24 hours.[7]

-

Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Agar Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative test that categorizes a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent.

Principle: A paper disk impregnated with a standardized amount of this compound is placed on an agar plate uniformly inoculated with the test organism. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and compared to established interpretive criteria.

Detailed Protocol:

-

Media Preparation: Use Mueller-Hinton agar with a depth of 4.0 ± 0.5 mm.[8]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

Disk Application: Aseptically apply a this compound disk (10 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter. Interpret the results based on the zone diameter interpretive criteria provided by the CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Gradient Diffusion (E-test)

The E-test is a quantitative method that determines the MIC of an antimicrobial agent.

Principle: A plastic strip impregnated with a predefined gradient of this compound is placed on an inoculated agar plate. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

Detailed Protocol:

-

Media and Inoculum Preparation: Follow the same procedures as for the agar disk diffusion method.

-

Strip Application: Aseptically apply the this compound E-test strip to the surface of the inoculated Mueller-Hinton agar plate.

-

Incubation: Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

-

Result Interpretation: Read the MIC value at the point where the ellipse of inhibition intersects the E-test strip.

Mechanisms of Action and Resistance

This compound's Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Caption: this compound's mechanism of action in P. aeruginosa.

Mechanisms of Resistance in P. aeruginosa

P. aeruginosa can develop resistance to this compound through several mechanisms.

-

Impermeability: This is a common form of resistance in isolates from cystic fibrosis patients and is characterized by reduced susceptibility to all aminoglycosides.[9] The exact molecular basis is not fully understood but may involve alterations in the outer membrane or lipopolysaccharide.[9]

-

Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) can inactivate this compound through chemical modification, such as acetylation, phosphorylation, or adenylylation. The presence of AME genes is associated with this compound resistance.[10]

-

Efflux Pumps: Active efflux systems, such as the MexXY-OprM pump, can transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target.[11][12] Overexpression of the mexY gene has been linked to increased this compound resistance.[11]

-

Target Modification: Mutations in ribosomal components can reduce the binding affinity of this compound, thereby conferring resistance. Mutations in the fusA1 gene, which encodes elongation factor G, have been associated with this compound resistance.[12]

Caption: Overview of this compound resistance mechanisms in P. aeruginosa.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the susceptibility of a P. aeruginosa isolate to this compound.

Caption: Standard workflow for P. aeruginosa antimicrobial susceptibility testing.

Conclusion